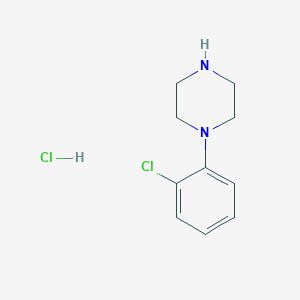

1-(2-Chlorophenyl)piperazine hydrochloride

説明

1-(2-Chlorophenyl)piperazine hydrochloride (CAS RN: 1082699-15-7) is a piperazine derivative with the molecular formula C₁₀H₁₆Cl₂N₂O (anhydrous molecular mass: 233.14 g/mol) . It exists as a monohydrate hydrochloride salt and is widely used as a pharmaceutical intermediate and research tool in serotonin receptor studies. The compound features a chlorophenyl group at the 2-position of the piperazine ring, which significantly influences its electronic properties and receptor-binding affinity.

特性

IUPAC Name |

1-(2-chlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTWDZXWTKMXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76835-05-7, 41202-32-8 | |

| Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41202-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30961498 | |

| Record name | 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55974-33-9, 41202-32-8, 76835-05-7 | |

| Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55974-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)piperazinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041202328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(o-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055974339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(o-chlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)piperazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62J2MPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Ethanol-Mediated Cyclization with Sodium Carbonate

A benchmark protocol utilizes ethanol as both solvent and proton donor, with sodium carbonate neutralizing liberated HCl. Reactants are combined at 80°C for 25 hours, followed by acetonitrile-assisted crystallization. Critical parameters include:

This method yields 96% product with HPLC purity >99%, though residual sodium salts necessitate thorough washing.

Solvent and Catalytic System Optimization

Protic vs. Aprotic Solvent Performance

Methanol and ethanol dominate industrial processes due to favorable dielectric constants (ε=32.7 and 24.3, respectively), which stabilize ionic intermediates. Comparative studies reveal:

Alkaline Catalysts: Carbonate vs. Hydroxide

Sodium carbonate’s mild basicity (pH 9–10) prevents excessive dehydrochlorination, a common issue with NaOH or KOH. In large-scale trials, Na₂CO₃ maintains reaction pH within 8.5–9.2, minimizing byproduct formation to <2%.

Comparative Analysis of Synthetic Pathways

| Method | Yield | Purity (HPLC) | Scalability | Cost Index (USD/kg) |

|---|---|---|---|---|

| Ethanol/Na₂CO₃ | 96% | 99.5% | Pilot-scale | 120 |

| Melt Reaction | 59.5–65.6% | 99.6% | Industrial | 85 |

| Reductive Amination | 72% | 98.8% | Lab-scale | 210 |

The ethanol method excels in yield but incurs higher solvent costs, while melt reactions favor bulk production despite moderate yields. Reductive amination, though less efficient, offers a backup route when chloroethylamine supplies are limited.

Purification and Crystallization Techniques

Gradient Crystallization

Sequential use of methanol and acetonitrile eliminates eutectic impurities. For example, crude product dissolved in methanol at 60°C, then cooled to 0°C at 5°C/min, achieves 98% recovery. Subsequent acetonitrile wash reduces residual chloride to <50 ppm.

Charcoal Treatment

Activated charcoal (0.5% w/w) in refluxing ethanol adsorbs colored byproducts, increasing UV purity from 97.3% to 99.8%.

Industrial-Scale Adaptations

化学反応の分析

1-(2-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Various nucleophiles like amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .

科学的研究の応用

Target Receptor

m-CPP primarily functions as an agonist for the 5-HT2C serotonin receptors in the brain. Its binding to these receptors mimics the action of serotonin, a key neurotransmitter involved in mood regulation and various physiological processes.

Biological Effects

The activation of 5-HT2C receptors by m-CPP can lead to several biological outcomes, including:

- Hypophagia : Reduction in food intake observed in animal models.

- Modulation of neurotransmitter release, particularly serotonin, which plays a crucial role in mood disorders.

Scientific Research Applications

1-(2-Chlorophenyl)piperazine hydrochloride has a broad spectrum of applications across different scientific domains:

Pharmacology

- Antipsychotic Research : m-CPP is studied for its potential role as an antipsychotic agent due to its effects on dopamine and serotonin receptors. It has shown promise in animal models for managing symptoms associated with schizophrenia and other psychotic disorders .

- Neuropharmacology : The compound is utilized to investigate the serotonergic system's role in various neurodegenerative diseases and mental health conditions .

Biochemistry

- Synthesis of Derivatives : m-CPP serves as a precursor in synthesizing various piperazine derivatives that may exhibit unique pharmacological properties. This includes compounds that target different receptor subtypes or have altered bioavailability profiles .

Behavioral Studies

- Animal Models : Researchers employ m-CPP in behavioral studies to assess its effects on anxiety, depression, and other mood-related disorders. Its ability to modulate serotonergic activity makes it a valuable tool for understanding these conditions .

Case Studies and Findings

Several studies have highlighted the significance of m-CPP in scientific research:

Study 1: Neurotransmitter Release

A study demonstrated that m-CPP induces serotonin release through a SERT-mediated mechanism, which can lead to long-term alterations in serotonin levels within the brain. This finding underscores its potential implications for treating serotonin-related disorders .

Study 2: Antipsychotic Potential

Research into the pharmacological profile of m-CPP revealed its efficacy as a dopamine autoreceptor agonist while simultaneously acting as an antagonist at postsynaptic dopamine receptors. This dual action may contribute to its therapeutic effects in managing psychotic symptoms .

Study 3: Behavioral Impact

In behavioral assays involving rodents, m-CPP administration resulted in observable changes in feeding behavior and anxiety levels, illustrating its influence on both physiological and psychological parameters .

作用機序

The mechanism of action of 1-(2-Chlorophenyl)piperazine hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It primarily acts as an agonist or antagonist at various serotonin receptors, modulating the release and activity of serotonin, a key neurotransmitter involved in mood regulation . This modulation helps alleviate symptoms of mental disorders such as anxiety and depression.

類似化合物との比較

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The 2-chloro substitution in the target compound confers distinct electronic and steric effects compared to meta (3-Cl) or para (4-Cl) isomers. For instance, 1-(3-chlorophenyl)piperazine (m-CPP) exhibits higher 5-HT₂C receptor affinity, while 1-(2-chlorophenyl)piperazine may favor interactions with 5-HT₁A or sigma receptors .

- Functional Groups : Methoxy (OCH₃) or trifluoromethyl (CF₃) substituents alter lipophilicity and metabolic stability. For example, 1-(5-Chloro-2-methoxyphenyl)piperazine HCl has increased logP compared to the parent compound, enhancing blood-brain barrier penetration .

Pharmacological and Functional Differences

Serotonin Receptor Activity :

- 1-(2-Chlorophenyl)piperazine HCl : Primarily acts as a 5-HT₁A partial agonist and sigma-1 receptor ligand, with implications in neuropathic pain and antidepressant pathways .

- 1-(3-Chlorophenyl)piperazine (m-CPP) : Potent 5-HT₂C agonist used to study anxiety and feeding behavior; meta-substitution reduces 5-HT₁A affinity compared to the 2-Cl analog .

- 1-(2-Trifluoromethylphenyl)piperazine : Exhibits higher 5-HT₁B/1D affinity due to the electron-withdrawing CF₃ group, useful in migraine research .

- Locomotor Effects: 1-(2-Chlorophenyl)piperazine derivatives show variable effects on sympathetic nerve discharge (SND), with 2-substituted analogs inducing mixed excitatory/inhibitory responses depending on dose . In contrast, 1-(2,5-dimethoxyphenyl)piperazine analogs (e.g., 25I-NBOMe) are potent 5-HT₂A agonists linked to hallucinogenic effects .

Spectroscopic and Computational Data

- FT-IR and Raman Spectroscopy : The 2-Cl substituent in 1-(2-chlorophenyl)piperazine HCl generates distinct C-Cl stretching vibrations at 550–600 cm⁻¹, absent in methoxy-substituted analogs .

- DFT Studies : Electron-withdrawing groups (e.g., Cl, CF₃) reduce the highest occupied molecular orbital (HOMO) energy, enhancing stability and receptor-binding efficiency compared to electron-donating groups (e.g., OCH₃) .

生物活性

1-(2-Chlorophenyl)piperazine hydrochloride (also known as CPP) is a chemical compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H14ClN2

- Molecular Weight : 200.68 g/mol

- CAS Number : 41202-32-8

The compound features a piperazine ring substituted with a chlorophenyl group, which is crucial for its interaction with various biological targets.

This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:

- Serotonin Receptor Modulation : CPP acts as a ligand for serotonin receptors, particularly 5-HT_1A and 5-HT_2A receptors. Its affinity for these receptors influences neurotransmitter release and contributes to its anxiolytic and antidepressant effects .

- Dopamine Receptor Interaction : The compound also interacts with dopamine receptors, which may play a role in its effects on mood and cognition. Studies suggest that it can modulate dopaminergic activity, potentially impacting conditions such as schizophrenia .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues, with the ability to cross the blood-brain barrier due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Excreted mainly through urine, with a half-life that supports once-daily dosing in therapeutic contexts .

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. In animal models, it has been shown to reduce symptoms of anxiety and depression, likely through its action on serotonin and dopamine pathways .

Neuroprotective Effects

CPP has demonstrated neuroprotective properties in various studies. For instance, it has been shown to mitigate neurotoxicity induced by oxidative stress in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases .

Study 1: Serotonin Receptor Binding Affinity

A study evaluated the binding affinity of CPP at various serotonin receptor subtypes. The results indicated high affinity for 5-HT_2A receptors (IC50 = 15 µM), suggesting a potential mechanism for its antidepressant effects .

| Receptor Type | IC50 (µM) | % Inhibition |

|---|---|---|

| 5-HT_1A | 20 | 85 |

| 5-HT_2A | 15 | 92 |

| D2 | 25 | 78 |

Study 2: Neuroprotective Effects Against Oxidative Stress

In vitro studies demonstrated that CPP could protect neuronal cells from oxidative damage induced by hydrogen peroxide. Cell viability assays showed that treatment with CPP at concentrations of 10 µM significantly improved cell survival compared to untreated controls .

Study 3: Behavioral Studies in Animal Models

Behavioral assessments in rodent models revealed that administration of CPP resulted in reduced anxiety-like behavior in the elevated plus maze test. Doses ranging from 5 to 20 mg/kg were effective, indicating a dose-dependent response .

Summary of Findings

This compound exhibits diverse biological activities primarily through modulation of serotonin and dopamine receptors. Its pharmacological profile suggests potential therapeutic applications in treating mood disorders and providing neuroprotection.

Future Directions

Further research is warranted to explore the full therapeutic potential of CPP, including:

- Long-term efficacy studies in clinical settings.

- Exploration of its effects on other neurotransmitter systems.

- Investigation into potential side effects or interactions with other medications.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and identity of 1-(2-Chlorophenyl)piperazine hydrochloride?

To ensure purity and structural identity, researchers should employ a combination of chromatographic and spectroscopic methods:

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for preliminary purity assessment and impurity profiling .

- Capillary Electrophoresis (CE) with cyclodextrin derivatives to resolve positional isomers (e.g., ortho, meta, para chlorophenylpiperazine derivatives), which are common contaminants .

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation. MS provides molecular weight validation, while NMR (¹H and ¹³C) confirms substituent positions .

- Melting Point Analysis as a quick purity indicator .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust is generated .

- Ventilation : Use fume hoods to avoid inhalation of particulates or vapors .

- First Aid : Immediate washing with water for skin/eye exposure. Inhalation requires fresh air and medical attention if symptoms persist .

- Storage : Tightly sealed containers in cool, dry, and ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from isomer contamination in this compound samples?

Isomeric impurities (e.g., meta- or para-chlorophenyl derivatives) can skew pharmacological or analytical data. Methodological solutions include:

- Cyclodextrin-Modified Capillary Electrophoresis : Enhances separation efficiency by forming inclusion complexes with isomers. Optimal at pH 8.5 with 10 mM β-cyclodextrin .

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 30:70 to 60:40 over 20 minutes) to resolve impurities. Detection at 236 nm improves sensitivity .

- Cross-Validation : Compare results across multiple techniques (e.g., HPLC vs. CE) to confirm findings .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

Synthesis routes require precise control to reduce impurities like unreacted aniline or dimeric derivatives:

- Halogenation Optimization : Use diethanolamine as a precursor, halogenated with SOCl₂ or PCl₃ under anhydrous conditions to avoid hydrolysis by-products .

- Catalyst-Free Cyclocondensation : React β,β'-dihalogenated diethylammonium hydrochloride with 2-chloroaniline in aqueous media at 80–90°C for 6–8 hours. Yields >85% with minimal dimerization .

- Purification : Recrystallization from ethanol/water (3:1) removes polar impurities. Centrifugation followed by vacuum drying ensures high purity (>97%) .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

SAR studies focus on modifying substituents to enhance target affinity or selectivity:

- Backbone Modifications : Introduce groups like 4-chlorophenyl or dimethylcyclohexene to the piperazine core. These alter steric and electronic properties, affecting receptor binding .

- Functional Group Additions : Attach chloroacetyl or benzodioxinylcarbonyl moieties to explore enzymatic inhibition (e.g., serotonin receptor subtypes) .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

- Biological Assays : Test analogs in vitro (e.g., radioligand binding assays for 5-HT receptors) to quantify activity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。